![molecular formula C11H16 B14663646 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene CAS No. 51911-75-2](/img/structure/B14663646.png)
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in the essential oils of various plants, particularly conifers. This compound is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene can be synthesized through the fractional distillation of turpentine under reduced pressure . Turpentine, a fluid obtained by the distillation of resin from live trees, mainly pines, is rich in monoterpenes, including the target compound.
Industrial Production Methods
In industrial settings, the compound is often produced by isolating it from natural sources such as pine oil. The process involves distillation and purification steps to obtain a high-purity product suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pinonic acid and other oxidation products.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Pinonic acid and other oxygenated derivatives.
Reduction: Saturated hydrocarbons and other reduced forms.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including fragrances and flavors.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Used in the production of synthetic resins, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to modulate enzyme activity and interact with cell membranes. It can inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic processes .
Comparación Con Compuestos Similares
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene is similar to other bicyclic monoterpenes such as α-pinene and β-pinene. it is unique due to its specific structure and the presence of a methylidene group, which imparts distinct chemical and physical properties .
List of Similar Compounds
α-Pinene: Another bicyclic monoterpene with a similar structure but different functional groups.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Camphene: A bicyclic monoterpene with a different ring structure.
Propiedades
Número CAS |
51911-75-2 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-7-5-8(2)10-6-9(7)11(10,3)4/h5,9-10H,1,6H2,2-4H3 |
Clave InChI |
UXNHIRGJVVWGLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C)C2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


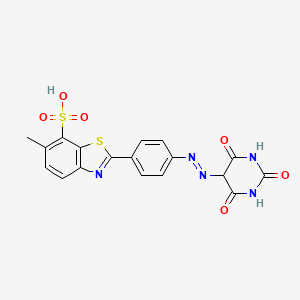
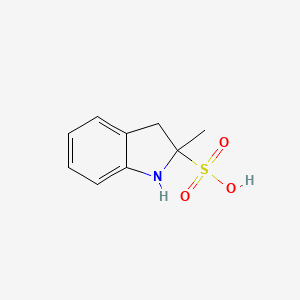
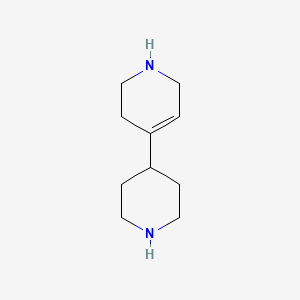
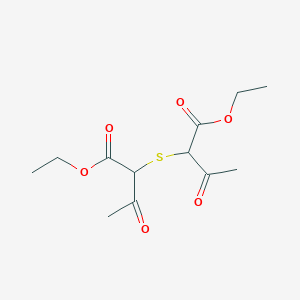
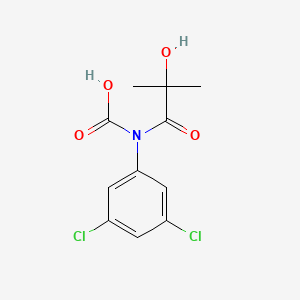
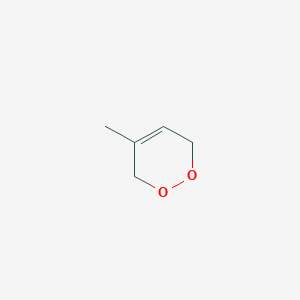
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
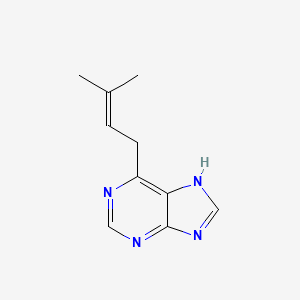
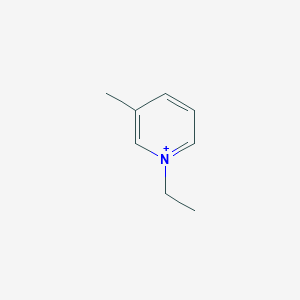
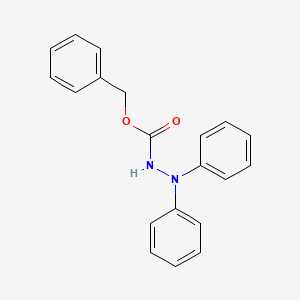
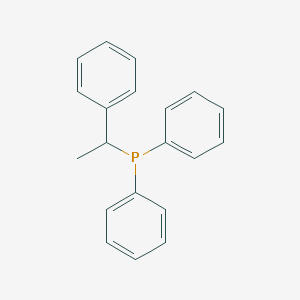
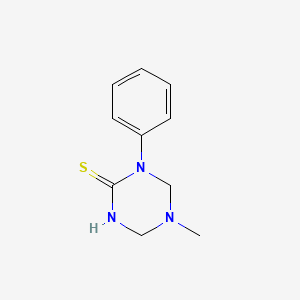
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
